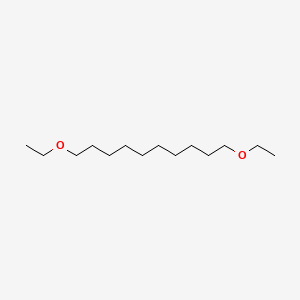

1,10-Diethoxydecane

Description

Historical Context of Long-Chain Ether Synthesis Research

The synthesis of ethers is a cornerstone of organic chemistry, with its origins dating back to the mid-19th century. The most significant and enduring method for ether preparation is the Williamson ether synthesis, developed by Alexander Williamson in 1850. numberanalytics.comwhitman.eduscribd.commasterorganicchemistry.com This reaction, involving the reaction of an alkoxide with an alkyl halide, was pivotal in understanding the structure of ethers and remains a widely used method in both laboratory and industrial settings. numberanalytics.comwhitman.edu

Initially, the focus of ether synthesis was on simple, short-chain ethers like diethyl ether. However, as the field of organic chemistry evolved, so did the interest in more complex molecules, including those with long alkyl chains. The synthesis of long-chain ethers, such as 1,10-diethoxydecane, relies on the same fundamental principles established by Williamson but introduces unique challenges related to solubility, reactivity, and potential side reactions. The development of techniques like phase-transfer catalysis in the 20th century provided a significant advancement, enabling the synthesis of such ethers under milder conditions and with improved yields by facilitating the reaction between water-soluble nucleophiles and organic-soluble electrophiles. numberanalytics.comdalalinstitute.comcrdeepjournal.org

Positioning this compound within Contemporary Organic Synthesis

In contemporary organic synthesis, this compound can be viewed from several perspectives. Primarily, its synthesis serves as a practical example of the Williamson ether synthesis, a foundational reaction taught in introductory organic chemistry and still widely practiced. The preparation of this symmetrical diether from a long-chain diol or dihalide highlights key aspects of SN2 reactions, including the importance of substrate choice and reaction conditions to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

The bifunctional nature of this compound, with two ether linkages at opposite ends of a long alkyl chain, places it in the category of bolaamphiphiles or telechelic polymers, depending on the context. Such molecules are of interest in materials science and supramolecular chemistry. mdpi.comresearchgate.netmdpi.com Long-chain diols, the precursors to diethers like this compound, are utilized in the synthesis of polyesters and polyurethanes. mdpi.comyoutube.com While direct applications of this compound are not extensively documented, its structure suggests potential use as a plasticizer, a non-volatile solvent, or as a building block for more complex supramolecular architectures. youtube.com The long, flexible decane (B31447) chain provides hydrophobicity, while the terminal ether groups can engage in hydrogen bonding with protic solvents or other molecules.

The synthesis of this compound would most likely be achieved through the Williamson ether synthesis. This could involve the reaction of 1,10-decanediol (B1670011) with an ethylating agent or the reaction of a 1,10-dihalodecane with sodium ethoxide. The choice of reactants is crucial to optimize the yield and minimize side products. For instance, using a primary alkyl halide (e.g., 1,10-dibromodecane (B1670030) or 1,10-dichlorodecane) is preferred to minimize elimination reactions that can compete with the desired SN2 substitution. masterorganicchemistry.comlibretexts.org

The reaction would typically proceed as follows:

Route 1: From 1,10-decanediol

Deprotonation of 1,10-decanediol with a strong base (e.g., sodium hydride) to form the dialkoxide.

Reaction of the dialkoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Route 2: From 1,10-dihalodecane

Reaction of a 1,10-dihalodecane (e.g., 1,10-dibromodecane) with an excess of sodium ethoxide.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed to enhance the reaction rate, especially if using aqueous base. numberanalytics.comdalalinstitute.comcrdeepjournal.org

Table 1: Predicted Physical and Spectroscopic Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not experimentally determined, but expected to be high due to the long alkyl chain. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |

| ¹H NMR | Signals expected around 3.4 ppm (triplet, -O-CH₂-CH₃), 1.5 ppm (multiplet, -O-CH₂-CH₂-), 1.3 ppm (multiplet, internal -CH₂- groups), and 1.2 ppm (triplet, -O-CH₂-CH₃). libretexts.orglibretexts.orgpressbooks.pub |

| ¹³C NMR | Signals expected around 70 ppm (-O-CH₂-), 15 ppm (-CH₃), and in the range of 25-30 ppm for the internal methylene (B1212753) carbons of the decane chain. libretexts.orgpressbooks.pub |

| IR Spectroscopy | A strong C-O-C stretching band is expected in the range of 1150-1050 cm⁻¹. libretexts.orgpressbooks.pubspectroscopyonline.comrockymountainlabs.com |

| Mass Spectrometry | The molecular ion peak (m/z = 230) may be weak. Fragmentation would likely involve cleavage alpha to the ether oxygen. whitman.eduscribd.comyoutube.comnih.govmiamioh.edu |

Challenges and Opportunities in Alkyl Ether Chemical Research

The study of long-chain alkyl ethers like this compound presents both challenges and opportunities for chemical research.

Challenges:

Synthesis and Purification: The synthesis of symmetrical diethers from long-chain diols can sometimes lead to a mixture of mono- and di-substituted products, necessitating careful control of stoichiometry and reaction conditions. The high boiling points and nonpolar nature of these compounds can also make purification by distillation or chromatography challenging.

Characterization: While standard spectroscopic techniques are applicable, the long alkyl chain can dominate the spectra, sometimes making the interpretation of subtle structural features difficult. For example, in ¹H NMR, the signals for the internal methylene groups often overlap, forming a broad multiplet. libretexts.orglibretexts.orgpressbooks.pub

Limited Reactivity: Ethers are generally unreactive, which is advantageous for applications where chemical stability is desired. However, this also limits their utility as reactive intermediates for further chemical transformations without harsh reagents to cleave the C-O bond.

Opportunities:

Green Chemistry: There is an opportunity to develop more environmentally benign synthetic routes to long-chain ethers. This could involve the use of catalysts to avoid stoichiometric reagents, the use of bio-based starting materials like 1,10-decanediol derived from renewable resources, and the use of greener solvents. mdpi.comresearchgate.netrsc.org

Materials Science: The bifunctional nature of this compound and similar molecules makes them interesting candidates for the development of new materials. They could be explored as components of self-assembling systems, liquid crystals, or as additives to modify the properties of polymers. youtube.com

Host-Guest Chemistry: The flexible, hydrophobic chain of this compound could potentially encapsulate small guest molecules, suggesting applications in host-guest chemistry and as phase-transfer agents.

Structure

3D Structure

Propriétés

Numéro CAS |

5895-59-0 |

|---|---|

Formule moléculaire |

C14H30O2 |

Poids moléculaire |

230.39 g/mol |

Nom IUPAC |

1,10-diethoxydecane |

InChI |

InChI=1S/C14H30O2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h3-14H2,1-2H3 |

Clé InChI |

HIBONMTWVPLVRP-UHFFFAOYSA-N |

SMILES |

CCOCCCCCCCCCCOCC |

SMILES canonique |

CCOCCCCCCCCCCOCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,10-Diethoxydecane; Decamethylene glycol diethyl ether; Decane, 1,10-diethoxy-; Decamethylene glycol diethyl ether. |

Origine du produit |

United States |

Mechanistic Studies of Reactions Involving 1,10 Diethoxydecane

Elucidation of Reaction Pathways for Ether Formation and Transformation

The synthesis of 1,10-diethoxydecane can be envisioned through two primary Williamson ether synthesis routes: the reaction of 1,10-dihalodecane with sodium ethoxide, or the reaction of decane-1,10-diol with an ethylating agent. The predominant pathway is a bimolecular nucleophilic substitution (SN2) reaction. byjus.comwikipedia.org

In the case of using 1,10-dihalodecane (e.g., 1,10-dibromodecane) as the substrate, the reaction proceeds in two sequential SN2 steps. In the first step, an ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks one of the primary carbon atoms bearing a halogen atom (a good leaving group). This results in the formation of a monoether, 1-ethoxy-10-halodecane. The second step involves another ethoxide ion attacking the remaining carbon-halogen bond at the other end of the chain to yield the final product, this compound.

Alternatively, starting from decane-1,10-diol, the diol is first converted into a dialkoxide by treatment with a strong base like sodium hydride (NaH). This dialkoxide then reacts with an ethylating agent such as ethyl bromide or ethyl tosylate, again via two successive SN2 reactions, to form this compound.

The SN2 reaction is a concerted process, meaning that bond-formation and bond-breaking occur simultaneously. cens.cl Therefore, discrete, stable intermediates are not formed. Instead, the reaction proceeds through a high-energy transition state.

For each etherification step in the synthesis of this compound, the transition state involves a pentacoordinate carbon atom. In this state, the incoming ethoxide nucleophile and the outgoing leaving group (e.g., bromide) are both partially bonded to the carbon atom. The geometry around the carbon atom is trigonal bipyramidal. The three non-reacting groups on the carbon lie in a plane, while the nucleophile and the leaving group are positioned on opposite sides. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the reaction center, although for an achiral molecule like this compound, this is not observable in the final product.

| Reaction Step | Reactants | Transition State | Products |

| Step 1 | 1,10-Dihalodecane + Sodium Ethoxide | [EtO---CH₂(CH₂)₈CH₂---X]⁻ (X = Halogen) | 1-Ethoxy-10-halodecane + NaX |

| Step 2 | 1-Ethoxy-10-halodecane + Sodium Ethoxide | [EtO---CH₂(CH₂)₈CH₂---OEt] | This compound + NaX |

This table presents a simplified representation of the two-step SN2 reaction pathway for the synthesis of this compound from a 1,10-dihalodecane.

To confirm the intermolecular nature of the Williamson ether synthesis for long-chain diethers like this compound, crossover experiments can be employed. researchgate.net For instance, if two different diols, such as decane-1,10-diol and dodecane-1,12-diol, were reacted with a limited amount of a single ethylating agent, the absence of "crossover" products (e.g., 1-ethoxydecane-10-O-dodecyl-12-ethoxide) would support an intramolecular mechanism, while their presence would indicate an intermolecular pathway. For the Williamson synthesis, an intermolecular mechanism is expected.

Isotopic labeling is a powerful tool to probe reaction mechanisms. researchgate.netkit.edu In the context of this compound synthesis, one could use ethoxide labeled with an oxygen isotope, such as ¹⁸O. If the reaction is performed with sodium ¹⁸O-ethoxide and 1,10-dibromodecane (B1670030), the resulting this compound would incorporate the ¹⁸O isotope in the ether linkages. This would confirm that the oxygen atoms in the ether come from the ethoxide and not from any residual water or the starting diol (if that route were used).

Another application of isotopic labeling is in studying the kinetic isotope effect (KIE). By using a deuterated ethylating agent, for example, one could investigate the effect on the reaction rate, providing further insight into the transition state structure.

Investigation of the Role of Catalysts in Reaction Mechanisms

In the classic Williamson ether synthesis, a strong base like sodium hydride or an alkali metal itself is used in stoichiometric amounts to generate the alkoxide, and thus is a reactant rather than a catalyst. byjus.com However, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially when dealing with reactants in different phases. For the reaction between an aqueous solution of sodium ethoxide and an organic solution of 1,10-dihalodecane, a PTC such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the ethoxide ion into the organic phase, thereby accelerating the reaction.

In industrial settings, there is a drive towards catalytic Williamson ether synthesis to reduce waste. acs.org For the synthesis of some ethers, high-temperature catalytic processes have been developed using weak alkylating agents like alcohols in the presence of metal catalysts. acs.org While specific examples for this compound are not prominent in the literature, similar principles could be applied. For instance, the etherification of diols can be catalyzed by solid acid catalysts or metal complexes that facilitate the dehydration or reaction with an alcohol. researchgate.net In some variations, silver oxide (Ag₂O) can be used to promote the reaction under milder conditions, where the silver ion assists in the departure of the halide leaving group. libretexts.orgpearson.com

Understanding Electronic and Steric Effects on Reactivity Patterns

The reactivity of the substrates in the synthesis of this compound is governed by electronic and steric effects, consistent with the SN2 mechanism. researchgate.netchemistrysteps.com

Electronic Effects: The carbon atoms in 1,10-dihalodecane are primary and are attached to an electron-withdrawing halogen atom. This creates a partial positive charge on the carbon, making it electrophilic and susceptible to attack by the nucleophilic ethoxide ion. The nature of the leaving group is also an important electronic factor; iodides are generally better leaving groups than bromides, which are better than chlorides, leading to faster reaction rates. libretexts.org

Steric Effects: The SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. libretexts.orgteachthemechanism.com For the synthesis of this compound, the use of a primary substrate (1,10-dihalodecane) is ideal as it offers minimal steric hindrance to the incoming nucleophile. masterorganicchemistry.com The long decane (B31447) chain itself does not significantly hinder the reaction at the terminal carbons. However, if a more sterically bulky alcohol were used to form the ether (e.g., tert-butoxide), the rate of the SN2 reaction would decrease, and competing elimination (E2) reactions could become more significant, leading to the formation of alkenes. youtube.com

| Factor | Effect on SN2 Rate for this compound Synthesis | Reason |

| Substrate | Primary (1,10-dihalodecane) is optimal. | Minimizes steric hindrance for nucleophilic attack. masterorganicchemistry.com |

| Nucleophile | Strong, unhindered (ethoxide) is preferred. | A strong nucleophile is required for the SN2 reaction. Bulkier nucleophiles would slow the reaction and favor elimination. libretexts.org |

| Leaving Group | I > Br > Cl | Weaker bases are better leaving groups, stabilizing the transition state. libretexts.org |

| Solvent | Polar aprotic (e.g., DMSO, DMF) is favorable. | Solvates the cation but not the nucleophile, increasing its reactivity. cens.cl |

This table summarizes the key electronic and steric factors influencing the rate of this compound synthesis via the SN2 mechanism.

Kinetic Investigations of 1,10 Diethoxydecane Transformations

Determination of Reaction Rate Laws and Reaction Orders

A reaction rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For the synthesis of 1,10-diethoxydecane, likely from the etherification of 1,10-decanediol (B1670011) with ethanol (B145695), the general form of the rate law would be:

Rate = k[1,10-decanediol]m[ethanol]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally. youtube.comlamission.edu Methods for determining reaction orders include the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of the reactants. libretexts.org By systematically varying the concentration of one reactant while keeping the other constant, the values of 'm' and 'n' can be deduced. libretexts.org

Table 1: Hypothetical Experimental Data for Determining the Rate Law of this compound Synthesis

| Experiment | Initial [1,10-decanediol] (mol/L) | Initial [Ethanol] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

Without experimental data for the initial rates of reaction under varying concentrations of 1,10-decanediol and ethanol, the specific rate law and the reaction orders for the formation of this compound cannot be established.

Analysis of Activation Energies and Pre-exponential Factors

The Arrhenius equation describes the temperature dependence of the reaction rate constant 'k':

k = A * e(-Ea/RT)

In this equation, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature in Kelvin. preprints.orgresearchgate.net

Activation Energy (Ea): This is the minimum energy required for a chemical reaction to occur. libretexts.org It can be determined graphically by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of the resulting line is equal to -Ea/R.

Pre-exponential Factor (A): This factor relates to the frequency of collisions between reactant molecules with the correct orientation for a reaction to occur. preprints.orgresearchgate.net Its units vary depending on the order of the reaction. preprints.org

Table 2: Hypothetical Rate Constants at Different Temperatures for this compound Synthesis

| Temperature (K) | Rate Constant, k (L/mol·s) |

| T1 | k1 (Data not available) |

| T2 | k2 (Data not available) |

| T3 | k3 (Data not available) |

As no experimental values for the rate constants at different temperatures for the synthesis or cleavage of this compound are available, the activation energy and pre-exponential factor for these transformations cannot be calculated.

Influence of Concentration, Temperature, and Catalysis on Reaction Kinetics

The kinetics of chemical reactions are significantly influenced by several factors:

Concentration: Increasing the concentration of reactants generally leads to a higher reaction rate because it increases the frequency of collisions between molecules. libretexts.orgdntb.gov.ua The specific dependence is given by the reaction order in the rate law.

Temperature: An increase in temperature typically increases the reaction rate. dntb.gov.ua This is because more molecules will possess kinetic energy equal to or greater than the activation energy. dntb.gov.ua

Catalysis: A catalyst increases the rate of a reaction without being consumed in the process. It does this by providing an alternative reaction pathway with a lower activation energy. bham.ac.uk For the etherification of 1,10-decanediol, common acid catalysts could be employed, but specific kinetic data on their effect on the formation of this compound is not documented.

Without specific experimental data, the quantitative effects of concentration, temperature, and catalysis on the kinetics of this compound transformations remain undetermined.

Development of Kinetic Models for Complex Etherification and Cleavage Processes

A comprehensive kinetic model would require detailed experimental data, including the identification of intermediates and the determination of rate constants for each step. Currently, there is no published research that provides the necessary data to develop such a model for the formation or cleavage of this compound.

Advanced Analytical Methodologies for the Characterization of 1,10 Diethoxydecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. ruc.dk For 1,10-diethoxydecane, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are essential for an unambiguous assignment of its molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The electronegative oxygen atoms significantly influence the chemical shifts of adjacent protons, causing them to resonate at a lower field (deshielded) compared to standard alkane protons. oregonstate.edu The protons on the methylene (B1212753) groups directly bonded to the ether oxygen atoms (O-CH ₂-CH₂) are expected to appear as a triplet around 3.4-3.5 ppm. The terminal methyl protons (-CH₃) of the ethoxy groups would appear as a triplet at a higher field, typically around 1.2 ppm. The protons of the long methylene chain (-CH₂-) of the decane (B31447) backbone would produce a complex, overlapping multiplet in the region of 1.2-1.6 ppm. organicchemistrydata.org

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. compoundchem.com Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms. libretexts.org The carbon atoms of the methylene groups attached to the oxygen atoms (O-C H₂-) are the most deshielded and would appear furthest downfield in the aliphatic region, typically around 70 ppm. The carbons of the terminal ethoxy methyl groups (-C H₃) would resonate at approximately 15 ppm. The carbons within the central decane chain would show signals in the typical alkane range of 20-35 ppm. organicchemistrydata.orgoregonstate.edu Due to the molecule's symmetry, the ten carbons of the decane chain will only produce five distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position (Structure: CH₃-CH₂-O-(CH₂)₁₀-O-CH₂-CH₃) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C H₃-CH₂-O- | ~ 1.2 (triplet) | ~ 15 |

| CH₃-C H₂-O- | ~ 3.4 (quartet) | ~ 66 |

| -O-C H₂-(CH₂)₈-CH₂-O- (C1, C10) | ~ 3.5 (triplet) | ~ 71 |

| -O-CH₂-C H₂-(CH₂)₆-CH₂-CH₂-O- (C2, C9) | ~ 1.5-1.6 | ~ 30 |

| Central (CH₂)₆ carbons (C3-C8) | ~ 1.2-1.4 (multiplet) | ~ 23-29 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve signal overlap and definitively establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. huji.ac.iloxinst.com For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also reveal correlations between adjacent methylene groups along the decane backbone, helping to trace the proton connectivity through the long alkyl chain. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubyoutube.com An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the proton signal at ~3.5 ppm to the carbon signal at ~71 ppm, confirming this as the -O-CH₂- group at the start of the decane chain. huji.ac.il This is invaluable for assigning the correct carbon signal to its corresponding proton signal, especially in the crowded alkyl region of the spectrum. pressbooks.pub

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. europa.eu For this compound (C₁₄H₃₀O₂), the calculated monoisotopic mass is 230.22458 Da. nih.gov An HRMS analysis would aim to measure a mass that matches this value to within a few parts per million (ppm), which serves as strong evidence for the compound's identity and elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | nih.gov |

| Calculated Exact Mass | 230.224580195 Da | nih.gov |

| Ion Adduct (e.g., ESI+) | [M+H]⁺, [M+Na]⁺ | europa.eu |

| Expected m/z for [M+H]⁺ | 231.23186 | |

| Expected m/z for [M+Na]⁺ | 253.21397 |

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides structural information about the precursor ion. uab.edunih.gov In a typical experiment for this compound, the protonated molecule ([M+H]⁺, m/z ≈ 231.23) would be selected in the first mass analyzer. This ion would then be subjected to fragmentation, often through collision-induced dissociation (CID). Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). Likely fragmentation would involve the neutral loss of an ethanol (B145695) molecule (46 Da) or an ethoxy radical (45 Da), leading to characteristic product ions that help to confirm the presence and location of the ethoxy groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org The frequencies of these vibrations are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its ether and alkane functionalities. A very strong and prominent band corresponding to the asymmetric C-O-C stretching vibration of the ether groups is expected in the 1150-1085 cm⁻¹ region. nist.govmasterorganicchemistry.com Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H stretching vibrations of the alkane and ethoxy groups. Additionally, characteristic bending vibrations (scissoring and rocking) for the CH₂ groups would appear around 1465 cm⁻¹ and in the fingerprint region. masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. uci.edu While C-O stretching is often weak in Raman spectra, the C-H stretching bands below 3000 cm⁻¹ are typically strong. The spectrum would also clearly show C-C bond stretching and CH₂ twisting and wagging modes throughout the fingerprint region, providing information about the long hydrocarbon backbone. uci.edu

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Alkane C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| C-O-C Asymmetric Stretch | IR | 1085 - 1150 | Strong |

| CH₂ Bending (Scissoring) | IR | ~ 1465 | Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating the components of a mixture, making it ideal for assessing the purity of this compound and for isolating it from reaction byproducts or contaminants. The choice of chromatographic method depends on the volatility and polarity of the compound and the potential impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and detecting the resulting ions.

For the analysis of this compound, a non-polar or mid-polarity capillary column would be suitable. The long alkyl chain of the molecule dictates a relatively high boiling point, requiring a temperature-programmed oven to ensure efficient separation and elution. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 230.4) and characteristic fragmentation patterns resulting from the cleavage of the ether bonds and the hydrocarbon chain.

GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. These could include residual starting materials from its synthesis, such as 1,10-decanediol (B1670011), or byproducts like 10-ethoxydec-1-ene. nih.gov The high resolution and sensitivity of GC-MS allow for the detection of trace-level contaminants.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

HPLC is particularly advantageous for the analysis of mixtures containing compounds with a wide range of polarities and volatilities. For instance, in a synthetic mixture containing this compound, unreacted polar starting materials such as 1,10-decanediol would elute early, while the non-polar this compound would be retained longer on the column. As this compound lacks a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary for its detection.

The separation efficiency in HPLC can be optimized by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating a complex mixture of reactants, intermediates, and products in the synthesis of this compound.

Table 2: Illustrative HPLC Conditions for the Separation of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Integration of Multi-Technique Analytical Approaches for Comprehensive Characterization

For a thorough and unambiguous characterization of this compound, a single analytical technique is often insufficient. The integration of multiple analytical approaches provides a more complete picture of the compound's identity, purity, and structure.

A comprehensive characterization of a this compound sample would typically begin with chromatographic separation. GC-MS would serve to identify and quantify volatile components, confirming the identity of the main peak as this compound through its mass spectrum and retention time, and detecting any volatile impurities.

Complementary to this, HPLC would be employed to analyze for non-volatile or thermally labile impurities that would not be amenable to GC analysis. The combination of these two chromatographic techniques ensures that a wide spectrum of potential impurities, regardless of their volatility, can be detected and quantified.

Further structural confirmation can be achieved by coupling chromatographic separation with spectroscopic techniques. For instance, fractions collected from an HPLC separation can be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while FTIR confirms the presence of functional groups, such as the C-O-C ether linkages.

This multi-technique strategy, combining the separatory power of chromatography with the detailed structural information from spectroscopy, is essential for the definitive characterization of this compound, ensuring its identity and purity are unequivocally established.

Computational and Theoretical Chemistry Applied to 1,10 Diethoxydecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 1,10-diethoxydecane, these methods can predict its stability, reactivity, and the nature of its chemical bonds, in the absence of solvent or matrix effects.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it suitable for a molecule the size of this compound. DFT studies can be employed to investigate the thermodynamics and kinetics of reactions involving the ether linkages or the alkyl backbone. For instance, the mechanism of autooxidation, a common degradation pathway for ethers, can be elucidated by calculating the bond dissociation energies (BDEs) of C-H bonds and the energy barriers for hydrogen abstraction by radicals.

Research on analogous ether compounds demonstrates that DFT functionals, particularly those including dispersion corrections (e.g., B3LYP-D3) or range-separated hybrids (e.g., CAM-B3LYP), provide reliable reaction energies. acs.orgrsc.orgacs.org The calculation of transition state geometries and their corresponding imaginary frequencies confirms the pathway for a given reaction, such as ether cleavage or oxidation.

Illustrative DFT Data for Hydrogen Abstraction from this compound: The following table presents hypothetical, yet chemically reasonable, data for the reaction energetics of hydrogen abstraction from different positions on the this compound molecule, as would be calculated using DFT. The α-carbon (adjacent to the ether oxygen) is typically the most susceptible to abstraction due to stabilization of the resulting radical by the lone pair of the oxygen atom.

| Position of H Abstraction | C-H Bond Dissociation Energy (kcal/mol) | Reaction Barrier with •OH (kcal/mol) |

| C1 (α to ether oxygen) | 94.5 | 3.2 |

| C2 (β to ether oxygen) | 98.2 | 5.8 |

| C5 (central alkyl chain) | 99.5 | 6.5 |

Note: This data is illustrative and based on general principles of ether reactivity. Specific values would require dedicated DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization. acs.org While more computationally demanding than DFT, they are invaluable for benchmarking and for analyzing electronic properties where electron correlation is critical. rsc.orgscispace.com For this compound, ab initio calculations can provide precise descriptions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of the HOMO are associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. In ethers, the HOMO is typically localized on the oxygen atoms due to their lone pairs. The LUMO's energy and location indicate sites for nucleophilic attack or electron acceptance. The HOMO-LUMO energy gap is a key indicator of chemical stability. Studies on smaller ethers confirm these general findings. rsc.orgdocumentsdelivered.comtandfonline.com

Illustrative Molecular Orbital Properties of this compound (HF/6-31G Level):*

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.8 | Oxygen lone pairs | Site of oxidation/electrophilic attack |

| LUMO | +4.5 | σ* C-O, σ* C-C | Site of electron acceptance |

| HOMO-LUMO Gap | 14.3 | - | High kinetic stability |

Note: This data is illustrative, based on typical values for long-chain ethers calculated at a modest level of theory.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. rsc.orgnih.govrsc.org For a flexible molecule like this compound, MD is essential for understanding its conformational preferences and how it interacts with itself and other molecules in a condensed phase.

MD simulations rely on force fields, such as GAFF, OPLS-AA, or CHARMM, which are sets of parameters that define the potential energy of the system. rsc.orgrsc.org Simulations of polyethylene (B3416737) glycol (PEG), a structural analogue, have shown that the choice of force field is critical for accurately reproducing properties like density and viscosity. rsc.org These simulations reveal that the dominant conformations arise from a balance of torsional potentials around the C-C and C-O bonds and non-bonded van der Waals and electrostatic interactions. rsc.orgsuny.edu The long decane (B31447) chain allows for significant conformational freedom, from fully extended (all-trans) states to more compact, folded structures. In solution, the ethoxy end groups can engage in hydrogen bonding if a protic solvent is present.

Computational Spectroscopy: Predicting and Interpreting Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and identifying specific conformers. researchgate.net For this compound, this is particularly useful for assigning peaks in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR spectra can be simulated by performing a vibrational frequency calculation after a geometry optimization using DFT or ab initio methods. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as the characteristic C-O-C stretching vibrations (typically in the 1050-1150 cm⁻¹ region) and various C-H stretching and bending modes. libretexts.org

NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. uncw.edu The predicted shifts for the different hydrogen (¹H) and carbon (¹³C) nuclei in this compound would help in the unambiguous assignment of the experimental NMR spectrum. Protons on carbons adjacent to the ether oxygen (the α-carbons) are expected to be deshielded, appearing at a downfield chemical shift (typically 3.4-4.5 ppm). libretexts.org

Illustrative Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Position | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂ -CH₂- | 3.45 |

| -O-CH₂-CH₂ - | 1.58 |

| -CH₂-(CH₂ )₄-CH₂- | 1.29 |

| -O-CH₂-CH₃ | 1.21 |

Note: This data is illustrative. Actual shifts depend on the solvent and the specific computational method used.

In Silico Design and Screening of Novel Ether-Containing Molecules

The computational tools described above can be leveraged for the in silico (computer-aided) design of new molecules based on the this compound scaffold. By systematically modifying its structure—for example, by changing the length of the alkyl chain, altering the alkoxy groups, or introducing other functional groups—it is possible to screen for molecules with desired properties. mdpi.comresearchgate.net

For instance, if the goal is to design a surfactant, properties like the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension can be estimated using quantitative structure-property relationship (QSPR) models or through direct simulation. nih.govmonash.edu If the target is a novel solvent or plasticizer, properties like boiling point, viscosity, and miscibility with polymers can be computationally predicted. This screening process allows for the prioritization of a small number of promising candidates for chemical synthesis and experimental validation, significantly accelerating the discovery process. nih.gov

Future Research Directions in Long Chain Alkyl Ether Chemistry

Exploration of 1,10-Diethoxydecane as a Versatile Synthetic Building Block

The unique molecular architecture of this compound, featuring a flexible C10 backbone flanked by two ether groups, positions it as a promising, yet underexplored, synthetic building block or monomer. nih.govnist.gov Future research should focus on harnessing its bifunctionality to create novel macromolecules with tailored properties. In polymer chemistry, monomers are the fundamental repeating units that link together to form long chains, and the properties of the resulting polymer are dictated by the structure of these monomers. msu.eduscitechdaily.com

The introduction of long alkyl chains into polymer structures can significantly influence their physical properties, such as inducing hydrophobicity or enabling thermal responsiveness. d-nb.inforsc.org The decane (B31447) chain in this compound could impart flexibility and hydrophobicity, while the two ether linkages provide sites for chemical reactions.

Research initiatives could explore the cleavage of the ether bonds to generate a long-chain diol, which can then be used in step-growth polymerization. Alternatively, the entire this compound unit could be incorporated into polymer backbones. A key challenge in creating complex copolymers is controlling the precise arrangement of different monomers, as this sequence critically affects the material's final properties. scitechdaily.com The development of multifunctional building blocks from responsive copolymers requires a high degree of control over the molecular structure. klinger-lab.de A "building-block" approach, where a well-defined unit like this compound is incorporated in a single step, could streamline the synthesis of complex polymers. rsc.org

Table 1: Potential Polymer Architectures Using this compound as a Building Block

| Polymer Type | Potential Co-monomer(s) | Key Structural Contribution from this compound | Potential Properties & Applications |

|---|---|---|---|

| Polyesters | Dicarboxylic acids (e.g., Adipic acid) | Long-chain diol (after ether cleavage) | Increased flexibility, hydrophobicity; potential for biodegradable plastics, elastomers. |

| Polycarbonates | Phosgene or its equivalents | Long-chain diol (after ether cleavage) | Enhanced impact resistance and optical clarity; applications in engineering plastics. d-nb.info |

| Polyethers | Dihalogenated compounds | Direct incorporation via Williamson-type polycondensation | Thermoresponsive materials, phase-transfer catalysts, and solid polymer electrolytes. researchgate.net |

| Copolymers | Ethylene (B1197577) oxide, Propylene oxide | Hydrophobic block in amphiphilic block copolymers | Surfactants, drug delivery systems, and materials for creating micellar hydrogels. rsc.orgresearchgate.net |

Development of Sustainable Processes for Ether Production and Valorization

The industrial synthesis of ethers has traditionally relied on methods like the Williamson ether synthesis, which often uses harsh bases and produces significant salt waste, raising environmental concerns. google.comnumberanalytics.com A critical area of future research is the development of green and sustainable processes for the production of long-chain ethers like this compound. This involves a shift towards renewable feedstocks, energy-efficient reaction conditions, and the use of heterogeneous or biocatalytic systems. alfa-chemistry.com

Sustainable Synthetic Routes:

Biomass Valorization: A promising strategy involves the conversion of biomass into platform chemicals that can serve as precursors for ether synthesis. researchgate.netosti.gov For instance, 1,10-decanediol (B1670011), a potential precursor for this compound, can be derived from fatty acids. The direct etherification of such bio-based alcohols with other renewable alcohols or olefins using solid acid catalysts represents a greener pathway. osti.govresearchgate.net Research into novel routes from biomass-derived intermediates, such as ethylene glycol dimethyl ether, is paving the way for sustainable vinyl ether production. rsc.org

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid, reusable catalysts like zeolites or functionalized resins can simplify product purification and minimize waste. researchgate.net These catalysts have shown effectiveness in the etherification of biomass-derived alcohols. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govchemrxiv.org Research into β-etherases, which selectively cleave β-O-4 aryl-ether bonds in lignin, highlights the potential for enzymatic valorization of complex biopolymers to produce valuable chemicals. nih.govnih.gov While currently focused on aryl ethers, future genetic and protein engineering could yield biocatalysts tailored for the synthesis or selective cleavage of long-chain alkyl ethers under mild conditions. acs.org Vanillyl alcohol oxidases, for example, have been engineered to cleave aryl ether bonds, demonstrating the feasibility of adapting enzymes for specific chemical transformations. acs.org

Table 2: Comparison of Potential Synthesis Routes for this compound

| Method | Description | Advantages | Challenges for Sustainability |

|---|---|---|---|

| Classical Williamson Synthesis | Reaction of sodium ethoxide with 1,10-dihalodecane. acs.org | Well-established, generally high yield. | Use of stoichiometric strong base, hazardous alkyl halides, and significant salt byproduct generation. google.comnumberanalytics.com |

| Catalytic Direct Etherification | Reaction of 1,10-decanediol with ethanol (B145695) over a solid acid catalyst (e.g., H-Beta zeolite). researchgate.net | Atom-efficient, reusable catalyst, potential for solvent-free conditions. | Requires elevated temperatures, potential for side reactions (e.g., elimination). |

| Reductive Etherification | Reaction of a long-chain dialdehyde (B1249045) with ethanol under reducing conditions. | Can utilize different starting materials from biomass oxidation. osti.gov | Often requires metal catalysts and a hydrogen source. |

| Biocatalytic Synthesis | Enzymatic reaction using engineered ether synthases or lipases. nih.govchemrxiv.org | High selectivity, mild reaction conditions (pH, temp), biodegradable catalyst. | Enzyme availability and stability, lower reaction rates, and substrate scope limitations. |

Integration of Artificial Intelligence and Machine Learning in Ether Chemistry Research

Key Application Areas:

Automated Synthesis Planning: AI-driven retrosynthesis tools can analyze the structure of this compound and propose the most efficient and sustainable synthetic pathways. nd.edu These programs can learn from vast databases of chemical reactions to suggest novel routes that a human chemist might overlook. wiley.com Systems like ChemCrow integrate multiple computational tools to streamline complex research tasks, including synthesis planning and execution. sciencedaily.com

Reaction Optimization: Machine learning algorithms are highly effective at navigating complex, multi-variable reaction spaces to find optimal conditions (e.g., temperature, catalyst loading, reaction time) for maximizing yield and minimizing byproducts. youtube.com This can be applied to optimize the sustainable production methods for this compound discussed in the previous section.

Property Prediction and Material Design: If this compound is used as a monomer, ML models can predict the properties of the resulting polymers. nd.edu By training on existing polymer data, these models can forecast characteristics like thermal stability, solubility, and mechanical strength, guiding the design of new materials with desired functionalities. nih.gov Furthermore, AI can be used to screen for safer and more environmentally benign solvents or reagents for use in synthesis. acs.org The development of specialized reasoning models for chemistry, such as ether0, demonstrates a path toward AI systems that can design novel molecules for specific applications. futurehouse.org

Table 3: AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Route Discovery | Retrosynthesis Algorithms, Generative Models | Proposing novel, cost-effective, and sustainable pathways to this compound from diverse starting materials. wiley.comnd.edu |

| Process Optimization | Bayesian Optimization, Random Forests | Rapidly identifying optimal reaction conditions for a chosen synthetic route, reducing experimental costs and waste. youtube.com |

| Polymer Property Prediction | Graph Neural Networks (GNNs), 3D GNNs | Predicting the physical and chemical properties of new polymers incorporating the this compound unit, accelerating material discovery. nd.edu |

| Computational Analysis | Density Functional Theory (DFT) combined with ML | Enhancing the accuracy of quantum chemical calculations to predict reaction barriers and mechanisms for reactions involving this compound. nih.govacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.